

T-98475: Application Notes for Prostate Cancer and Endometriosis Research

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Compound of Interest

Compound Name: T-98475

Cat. No.: B1682580

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Disclaimer: The following application notes and protocols are based on the general understanding of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. As of the latest available data, specific studies on **T-98475** in prostate cancer and endometriosis have not been identified in publicly accessible research. The provided experimental designs and data are illustrative, derived from studies with other GnRH antagonists, and should be adapted and validated for **T-98475**.

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1] By blocking the GnRH receptor in the pituitary gland, **T-98475** inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid reduction in downstream sex hormone production, specifically testosterone in males and estrogen in females.[2] This mechanism of action gives **T-98475** therapeutic potential in hormone-sensitive conditions such as prostate cancer and endometriosis.

In advanced prostate cancer, tumor growth is often dependent on testosterone.[3] GnRH antagonists, by inducing a rapid and profound suppression of testosterone without the initial surge seen with GnRH agonists, represent a valuable therapeutic strategy.[4]

Endometriosis is an estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, causing pelvic pain and infertility.[5] By lowering

estrogen levels, GnRH antagonists can reduce the growth and inflammatory activity of endometriotic lesions.[6]

Quantitative Data

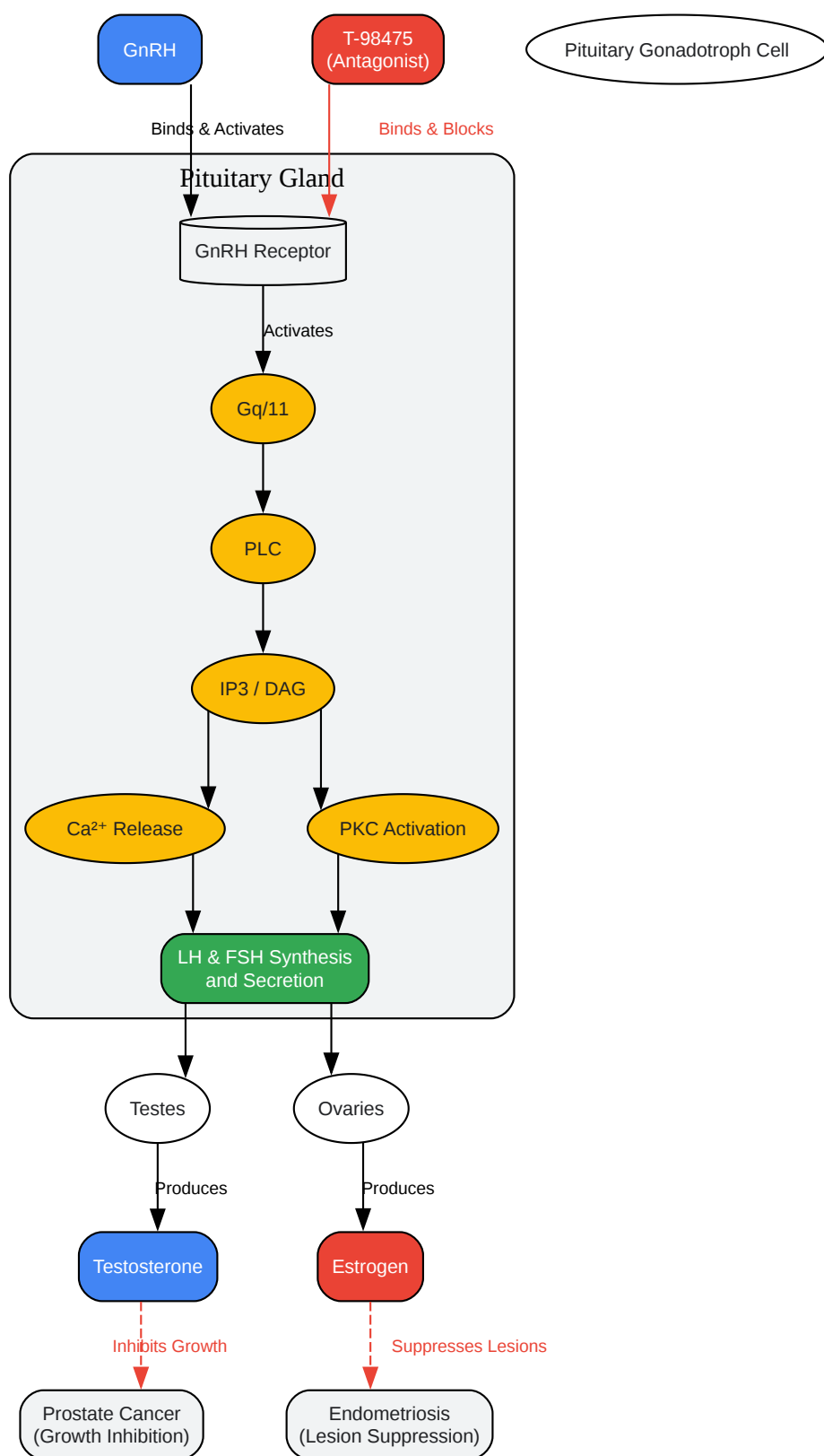
While specific data for **T-98475** in prostate cancer and endometriosis models are not available, the following table summarizes its known in-vitro potency and provides example data from other oral GnRH antagonists in relevant contexts.

Compound	Parameter	Value	Assay/Model	Reference
T-98475	IC50 (human GnRH receptor)	0.2 nM	Radioligand binding assay	[1]
IC50 (monkey GnRH receptor)	4.0 nM	Radioligand binding assay	[1]	
IC50 (rat GnRH receptor)	60 nM	Radioligand binding assay	[1]	
IC50 (LH release)	100 nM	In vitro pituitary cell culture	[1]	
Elagolix	Dysmenorrhea Reduction (150mg QD)	46.4%	Phase 3 Clinical Trial (EM-I)	[7]
Non-Menstrual Pelvic Pain Reduction (150mg QD)	50.4%	Phase 3 Clinical Trial (EM-I)	[7]	
Relugolix	Testosterone Suppression (<50 ng/dL)	96.7%	Phase 3 Clinical Trial (HERO) in Prostate Cancer	N/A

Signaling Pathways and Experimental Workflows

GnRH Receptor Antagonist Signaling Pathway

The diagram below illustrates the mechanism of action for a GnRH receptor antagonist like **T-98475**. By competitively blocking the GnRH receptor on pituitary gonadotroph cells, it prevents the downstream signaling cascade that leads to the production and release of LH and FSH, thereby reducing testosterone and estrogen levels.

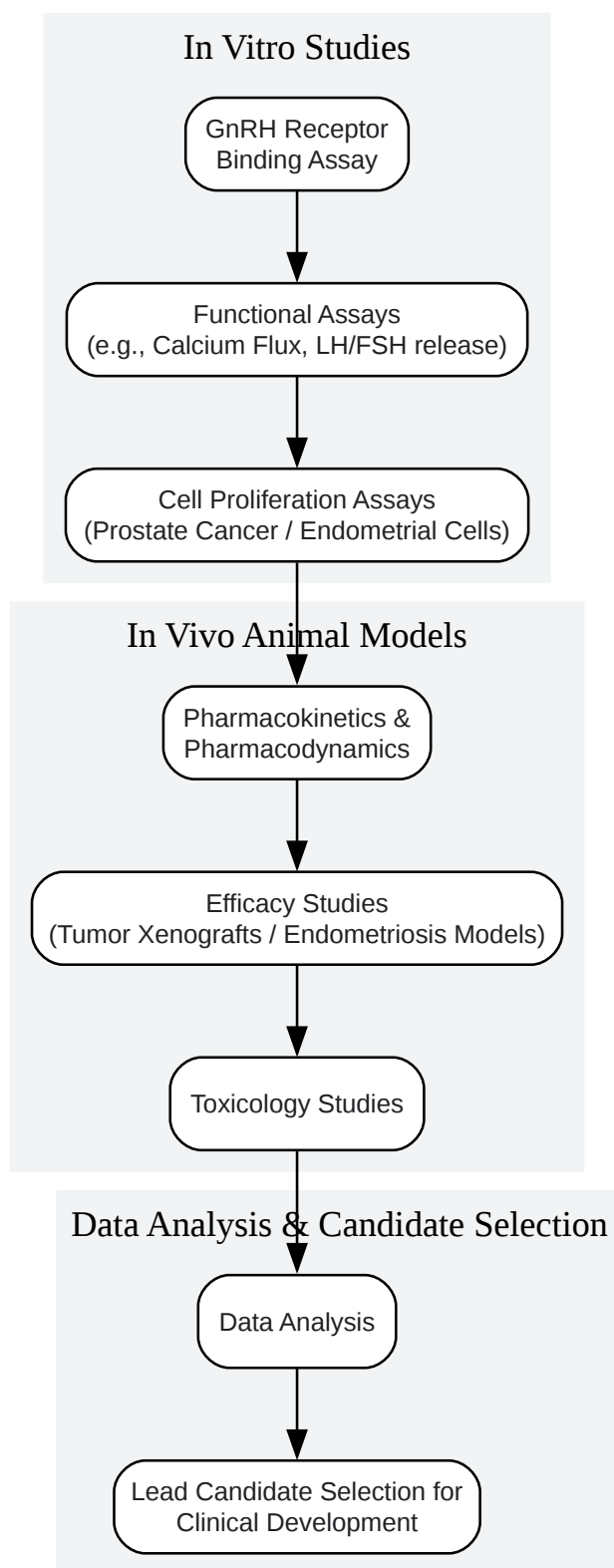


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Caption: GnRH antagonist mechanism of action.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical preclinical workflow for evaluating a novel GnRH antagonist like **T-98475** for prostate cancer or endometriosis.



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Caption: Preclinical evaluation workflow.

Experimental Protocols

GnRH Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (IC₅₀) of **T-98475** for the human GnRH receptor.

Materials:

- Human GnRH receptor-expressing cell line membranes (e.g., from CHO or HEK293 cells)
- Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
- **T-98475** (test compound)
- Unlabeled GnRH (for non-specific binding)
- Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- 96-well plates
- Glass fiber filters
- Scintillation counter

Protocol:

- Prepare serial dilutions of **T-98475** in assay buffer.
- In a 96-well plate, add assay buffer, the radiolabeled GnRH analog at a fixed concentration (near its K_d), and varying concentrations of **T-98475**.
- For total binding wells, add only the radioligand and buffer.
- For non-specific binding wells, add the radioligand and a high concentration of unlabeled GnRH.
- Initiate the binding reaction by adding the cell membrane preparation to each well.

- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and plot the percentage of inhibition against the concentration of **T-98475** to determine the IC50 value.

In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of orally administered **T-98475** in a mouse xenograft model of human prostate cancer.

Materials:

- Male immunodeficient mice (e.g., NOD/SCID or athymic nude)
- Androgen-dependent human prostate cancer cell line (e.g., LNCaP)
- **T-98475** formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement
- Equipment for blood collection and testosterone measurement (e.g., ELISA kit)

Protocol:

- Subcutaneously implant prostate cancer cells into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize mice into treatment groups (e.g., vehicle control, **T-98475** at various doses).

- Administer **T-98475** or vehicle daily by oral gavage.
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health throughout the study.
- At specified time points or at the end of the study, collect blood samples via cardiac puncture or tail vein for serum testosterone analysis.
- Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- Compare tumor growth inhibition and testosterone suppression between the treatment and control groups.

In Vivo Efficacy Study in a Rat Model of Endometriosis

Objective: To assess the efficacy of **T-98475** in reducing the size of endometriotic lesions in a surgically induced rat model.

Materials:

- Female Sprague-Dawley rats
- Surgical instruments for laparotomy and autotransplantation of uterine tissue
- **T-98475** formulated for oral administration
- Vehicle control
- Estradiol and progesterone for hormonal stimulation (if required by the model)
- Equipment for blood collection and estradiol measurement (e.g., ELISA kit)

Protocol:

- Surgically induce endometriosis by autotransplanting uterine horn tissue onto the peritoneal wall.

- Allow the endometriotic lesions to establish and grow for a period of 2-3 weeks.
- Perform a second laparotomy to confirm lesion establishment and measure their initial size.
- Randomize the rats into treatment groups (e.g., vehicle control, **T-98475** at different doses).
- Administer **T-98475** or vehicle daily via oral gavage for a specified treatment period (e.g., 4 weeks).
- At the end of the treatment period, perform a final laparotomy.
- Measure the final size of the endometriotic lesions.
- Collect blood samples for serum estradiol level determination.
- Euthanize the animals and excise the lesions for histological examination.
- Calculate the percentage reduction in lesion size and compare it between the treatment and control groups, correlating with estradiol suppression.

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